Peruviol

Vue d'ensemble

Description

Il est caractérisé par son odeur florale et existe sous deux isomères géométriques : trans et cis . Le nérolidol est largement utilisé dans les cosmétiques, tels que les shampooings et les parfums, ainsi que dans des produits non cosmétiques comme les détergents et les nettoyants . La Food and Drug Administration des États-Unis a également approuvé son utilisation comme agent aromatisant alimentaire .

Méthodes De Préparation

Le nérolidol peut être synthétisé à partir de la géranylacétone par l'addition d'un réactif de Grignard vinylique . Les méthodes de production industrielle impliquent l'extraction du nérolidol à partir de sources naturelles telles que le bois de cœur de palissandre. Le processus comprend le broyage du bois en poudre grossière, la distillation à la vapeur pour extraire la naphte et la séparation par chromatographie sur colonne de gel de silice . Cette méthode est efficace et adaptée à la production industrielle .

Analyse Des Réactions Chimiques

Le nérolidol subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les oxydants comme le permanganate de potassium et les réducteurs tels que l'hydrure de lithium et d'aluminium . Les principaux produits formés à partir de ces réactions comprennent le farnésol, la vitamine E et la vitamine K1 . La réactivité du composé est influencée par sa structure d'alcool sesquiterpénique, qui lui permet de participer à un large éventail de transformations chimiques .

Applications de la recherche scientifique

Le nérolidol a un large éventail d'applications de recherche scientifique. En chimie, il est utilisé comme intermédiaire dans la synthèse d'autres composés . En biologie et en médecine, le nérolidol présente diverses activités pharmacologiques, notamment des propriétés anticancéreuses, antifongiques, antibactériennes et anti-inflammatoires . Il a été étudié pour son potentiel dans le traitement de la polyarthrite rhumatoïde en réduisant les cytokines pro-inflammatoires et le stress oxydatif . De plus, le nérolidol est utilisé dans l'industrie alimentaire comme agent aromatisant et dans les cosmétiques pour son parfum .

Mécanisme d'action

Le mécanisme d'action du nérolidol implique son interaction avec diverses cibles moléculaires et voies. Dans le contexte de la polyarthrite rhumatoïde, le nérolidol réduit l'inflammation en régulant à la baisse les cytokines pro-inflammatoires telles que le facteur de nécrose tumorale alpha, l'interleukine-1 bêta et l'interleukine-6 . Il inhibe également l'activation des enzymes facteur nucléaire kappa B et cyclooxygénase-2, qui sont cruciales pour l'inflammation chronique . Les propriétés antioxydantes du composé contribuent en outre à ses effets thérapeutiques en neutralisant les radicaux libres oxydants .

Applications De Recherche Scientifique

Nerolidol has a broad spectrum of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other compounds . In biology and medicine, nerolidol exhibits various pharmacological activities, including anti-cancer, anti-fungal, anti-bacterial, and anti-inflammatory properties . It has been studied for its potential in treating rheumatoid arthritis by reducing proinflammatory cytokines and oxidative stress . Additionally, nerolidol is used in the food industry as a flavoring agent and in cosmetics for its fragrance .

Mécanisme D'action

The mechanism of action of nerolidol involves its interaction with various molecular targets and pathways. In the context of rheumatoid arthritis, nerolidol reduces inflammation by downregulating proinflammatory cytokines such as tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-6 . It also inhibits the activation of nuclear factor kappa B and cyclooxygenase-2 enzymes, which are crucial for chronic inflammation . The compound’s antioxidant properties further contribute to its therapeutic effects by neutralizing oxidative free radicals .

Comparaison Avec Des Composés Similaires

Le nérolidol est similaire à d'autres alcools sesquiterpéniques tels que le farnésol et le linalol. Il est unique en raison de ses deux isomères géométriques et de son utilisation répandue dans différentes industries . Le farnésol, par exemple, est principalement utilisé dans la synthèse de la vitamine E et de la vitamine K1, tandis que le linalol est couramment utilisé dans les parfums et les arômes . La polyvalence du nérolidol et son large éventail d'activités biologiques en font un composé précieux à la fois dans la recherche scientifique et les applications industrielles .

Activité Biologique

Peruviol is a compound derived from Peru balsam, which is known for its complex mixture of bioactive constituents, including resin, benzyl benzoate, and various cinnamic acids. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound exists in both cis and trans isomeric forms and is commonly found in essential oils. Its molecular structure contributes to its diverse biological activities, which include antimicrobial, anti-inflammatory, and antioxidant properties. The presence of functional groups such as hydroxyl and carbonyl enhances its reactivity and interaction with biological systems.

Biological Activities

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic processes.

2. Anti-inflammatory Effects

Research indicates that this compound may modulate inflammatory responses. It has been observed to inhibit neutrophil activation and chemotaxis in vitro, suggesting its potential role as an anti-inflammatory agent. These effects are crucial in conditions where excessive inflammation contributes to disease pathology.

3. Antioxidant Properties

This compound's antioxidant capacity has been documented in several studies. It scavenges free radicals and reduces oxidative stress in biological systems, which is vital for preventing cellular damage associated with chronic diseases.

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound and its components:

- Antimicrobial Study : A comparative study assessed the antimicrobial efficacy of this compound against common pathogens. The results demonstrated a notable inhibition zone against S. aureus and E. coli, confirming its potential as a natural antimicrobial agent .

- Inflammation Modulation : In a study focusing on human neutrophils, this compound was shown to down-regulate responses to inflammatory stimuli. This suggests that it could be developed into therapeutic agents for treating inflammatory diseases .

- Antioxidant Analysis : A comprehensive evaluation of the antioxidant activity of this compound revealed that it effectively reduces lipid peroxidation and increases the activity of endogenous antioxidant enzymes, showcasing its protective effects against oxidative damage .

Data Table: Summary of Biological Activities

Propriétés

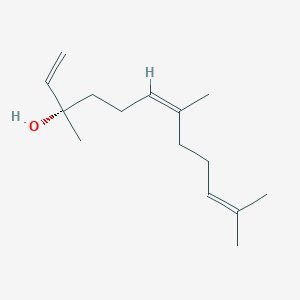

IUPAC Name |

(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3/b14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTLCLSUCSAZDY-SDNWHVSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(C)(C=C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CCC(C)(C=C)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040783 | |

| Record name | trans-Nerolidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless or very pale straw-coloured oily liquid; Faint woody-floral, slightly rose apple aroma | |

| Record name | Nerolidol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1635/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in most fixed oils and propylene glycol; slightly soluble in water; insoluble in glycerol, Soluble (in ethanol) | |

| Record name | Nerolidol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1635/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.872-0.879 | |

| Record name | Nerolidol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1635/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

40716-66-3, 7212-44-4, 142-50-7 | |

| Record name | trans-Nerolidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40716-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nerolidol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007212444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nerolidol trans-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040716663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-Nerolidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7,11-trimethyldodeca-1,6,10-trien-3-ol,mixed isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nerolidol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEROLIDOL, (6E)-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FG5V0N8P2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.